molecular formula C32H54N8O9 B12573700 Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- CAS No. 312593-50-3

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl-

Cat. No.: B12573700
CAS No.: 312593-50-3
M. Wt: 694.8 g/mol
InChI Key: XTFVQWHDXQJKPN-BNCSLUSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- is a hexapeptide composed of glycine, valine (twice), leucine, proline (twice), and asparagine.

Properties

CAS No.

312593-50-3

Molecular Formula

C32H54N8O9

Molecular Weight

694.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C32H54N8O9/c1-16(2)13-20(37-29(46)25(34)17(3)4)31(48)40-12-8-10-22(40)32(49)39-11-7-9-21(39)28(45)36-19(14-23(33)41)27(44)38-26(18(5)6)30(47)35-15-24(42)43/h16-22,25-26H,7-15,34H2,1-6H3,(H2,33,41)(H,35,47)(H,36,45)(H,37,46)(H,38,44)(H,42,43)/t19-,20-,21-,22-,25-,26-/m0/s1

InChI Key

XTFVQWHDXQJKPN-BNCSLUSBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • The peptide synthesis begins with anchoring the C-terminal amino acid (in this case, L-valyl) to a solid support resin, commonly 4-methylbenzhydrylamine (MBHA) resin or Rink amide resin for amide-terminated peptides.
  • The resin choice affects the final peptide’s C-terminal functionality and overall yield.

Amino Acid Protection Strategy

  • Each amino acid is protected at the α-amino group, typically with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups to prevent undesired side reactions during coupling.
  • Side chains of amino acids with reactive groups (e.g., asparagine) are protected with appropriate protecting groups to maintain selectivity during synthesis.

Coupling Reactions

  • Coupling of amino acids is achieved using activating agents such as Dicyclohexylcarbodiimide (DCC) or HBTU/HATU in the presence of bases like N,N-diisopropylethylamine (DIPEA) .
  • The activated amino acid reacts with the free amine on the resin-bound peptide to form a peptide bond.
  • Reaction conditions are optimized to minimize racemization and maximize coupling efficiency.

Deprotection and Cleavage

  • After each coupling, the α-amino protecting group is removed (e.g., Fmoc deprotection with piperidine).
  • Upon completion of the peptide chain assembly, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA) , which also removes side-chain protecting groups simultaneously.

Purification

  • The crude peptide mixture is purified by preparative high-performance liquid chromatography (HPLC) to remove truncated sequences, deletion peptides, and other impurities.
  • Multiple chromatographic steps may be employed to achieve the desired purity.

Lyophilization

  • The purified peptide is freeze-dried (lyophilized) to obtain a stable, dry powder suitable for storage and further use.

Alternative and Complementary Preparation Techniques

Solution-Phase Peptide Synthesis

  • Although less common for longer peptides, solution-phase synthesis can be used for shorter sequences or specific segments.
  • This involves coupling protected amino acids in solution, followed by purification steps after each coupling.

Use of Active Esters and Carbodiimide Chemistry

  • Active esters such as p-nitrophenyl esters of protected amino acids can be used to facilitate coupling reactions.
  • Carbodiimide-mediated coupling (e.g., with DCC) is a classical method for peptide bond formation, often combined with additives like p-nitrophenol to improve yields and reduce side reactions.

Cyclization and Polycondensation

  • For peptides containing proline residues, cyclization through amide bond formation or disulfide bridges (if cysteine is present) can be employed to stabilize structure or form cyclic peptides.
  • Polycondensation methods using N-carboxyanhydrides (NCAs) of amino acids are also documented for peptide polymer synthesis but are less relevant for defined sequences like the target hexapeptide.

Research Findings and Data Summary

Step Description Key Reagents/Conditions Notes
Resin Loading Attachment of C-terminal amino acid to solid support resin MBHA or Rink amide resin Determines C-terminal functionality
Amino Acid Protection Use of Fmoc or Boc groups on α-amino and side chains Fmoc/Boc protected amino acids Prevents side reactions during coupling
Coupling Reaction Activation and coupling of amino acids to growing chain DCC, HBTU/HATU, DIPEA Optimized to minimize racemization and maximize yield
Deprotection Removal of α-amino protecting group after each coupling Piperidine (for Fmoc) Ensures free amine for next coupling
Cleavage from Resin Acidic cleavage to release peptide and remove side-chain protections TFA Yields crude peptide mixture
Purification Removal of impurities and truncated peptides Preparative HPLC Multiple chromatographic steps may be required
Lyophilization Freeze-drying to obtain stable peptide powder Freeze-drying equipment Final product storage and handling

Chemical Reactions Analysis

Types of Reactions

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction will yield the reduced form of the peptide.

Scientific Research Applications

Chemical Applications

Peptide Synthesis
This compound serves as a model peptide for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves several steps:

  • Attachment of the first amino acid : Glycine is attached to the resin.
  • Deprotection : Protective groups on amino acids are removed to facilitate further additions.
  • Coupling : Subsequent amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Reactivity Studies
The peptide can undergo various chemical reactions such as oxidation and reduction. For example:

  • Oxidation : Can lead to the formation of sulfoxides or sulfone derivatives.
  • Reduction : Disulfide bonds can be reduced using agents like dithiothreitol (DTT) .

Biological Applications

Cellular Processes and Signaling
Research indicates that Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- may play a role in cellular signaling pathways. Its unique sequence allows it to interact with specific receptors or enzymes, modulating their activity and influencing various biological processes .

Neuroprotective Effects
Glycine has been studied for its neuroprotective properties, particularly in preventing ischemia-reperfusion injury. It may inhibit inflammatory processes and protect against conditions such as liver fibrosis and nephrotoxicity .

Medical Applications

Therapeutic Potential
The compound is being investigated for its potential therapeutic applications, including:

  • Drug Development : As a candidate for treating diseases such as acute myeloid leukemia, it has received orphan drug designation by the FDA .
  • Neurotransmission Modulation : Its glycine content suggests it may influence dopamine levels in the brain, which could have implications for treating neurological disorders .

Industrial Applications

Peptide-Based Materials
In industry, Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- is utilized in developing peptide-based materials for various applications, including cosmetics and pharmaceuticals. Its unique properties make it suitable for creating bioactive compounds that can enhance product efficacy.

Case Studies

Study TitleFocusFindings
Neuroprotective Effects of GlycineInvestigated glycine's role in preventing ischemic injuryDemonstrated protective effects against liver damage
Dopamine Response ModulationExamined effects of glycine-containing dipeptides on dopamine levelsFound significant elevation in dopamine levels under certain conditions
Peptide Synthesis TechniquesExplored solid-phase synthesis methodsHighlighted efficiency of SPPS for complex peptides

Mechanism of Action

The mechanism of action of Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Glycine, N-(1-oxohexadecyl)-L-valylglycyl-L-valyl-L-alanyl-L-prolyl- (CAS 171263-26-6)
  • Structure : Features a hexadecyl (C16) acyl group attached to the N-terminus, replacing glycine in the target compound.
  • Reduced hydrogen-bonding capacity compared to the polar asparagine residue in the target peptide.
  • Functional Implications : Likely optimized for applications requiring lipid interactions, such as antimicrobial peptides or surfactant formulations .
Amyloid Beta-Peptide(25-35) (CAS 131602-53-4)
  • Structure : Contains methionine, leucine, and tyrosine residues absent in the target compound.
  • Properties :
    • Strong association with neurotoxicity in Alzheimer’s disease due to β-sheet formation .
    • Higher aggregation propensity compared to the target peptide, which lacks aromatic residues like tyrosine.
  • Functional Implications : Demonstrates how residue-specific substitutions (e.g., tyrosine for asparagine) can drastically alter biological activity .
Glycine, Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl- (CAS 676264-31-6)
  • Structure : Shares asparagine and proline residues but includes glutamine and alanine.
  • Properties :
    • Predicted boiling point: 1215.8°C (higher than typical peptides due to increased hydrogen bonding from glutamine) .
    • Density: 1.410 g/cm³, suggesting compact folding compared to the target compound .
  • Functional Implications : Glutamine may enhance solubility in aqueous environments, making it suitable for therapeutic delivery systems .
L-Valine, Glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl (CAS 133605-55-7)
  • Structure : Incorporates tyrosine and histidine, introducing aromatic and basic residues.
  • Properties :
    • Tyrosine enables UV absorption at 280 nm, useful for spectroscopic quantification .
    • Histidine’s imidazole group provides pH buffering capacity, absent in the target peptide.
  • Functional Implications: Potential use in metal-ion chelation or pH-sensitive drug delivery .

Comparative Data Table

Compound Name (CAS) Key Residues Molecular Weight (g/mol) Notable Properties Applications
Target Compound (Not Available) Val, Leu, Pro(2), Asn, Val ~650 (estimated) Proline-rich, polar asparagine Hypothetical enzyme modulation
Glycine, N-(1-oxohexadecyl)-... (171263-26-6) Hexadecyl, Val, Ala ~800 High lipid solubility Antimicrobial agents
Amyloid Beta-Peptide(25-35) (131602-53-4) Met, Leu, Tyr ~1,060 Neurotoxic aggregation Alzheimer’s research
Glycine, Glycyl-L-asparaginyl... (676264-31-6) Gly, Asn, Gln, Pro, Ala ~550 High boiling point, compact density Drug delivery systems
L-Valine, Glycyl-L-valyl... (133605-55-7) Val, Tyr, His ~750 UV absorption, pH buffering Metal-ion chelation

Research Findings and Implications

  • Proline Duplication : The target compound’s dual proline residues may stabilize helical or loop structures, similar to collagen or RecB enzyme tethers (e.g., residues 881–899 in RecB helicase-nuclease tether, critical for DNA recombination) .
  • Asparagine vs.
  • Safety Profiles : Compounds like CAS 171263-26-6 require stringent handling due to their acylated chains, whereas peptides lacking lipid modifications (e.g., the target compound) may exhibit lower toxicity .

Limitations and Data Gaps

  • Target Compound Data : Direct experimental data (e.g., boiling point, bioactivity) for the target peptide are absent in available literature, necessitating extrapolation from analogs.
  • Contradictions : For example, proline-rich peptides like the target compound may either enhance or disrupt protein-protein interactions depending on context .

Biological Activity

The compound Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- is a peptide consisting of multiple amino acids. Its unique sequence and structure have garnered attention in various fields of research, particularly in biology and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- is primarily mediated through its interactions with specific receptors and enzymes within cellular pathways. The peptide may modulate receptor activity, influencing various physiological processes. Notably, glycine is recognized as an important inhibitory neurotransmitter in the central nervous system, which plays a crucial role in neuroprotection and anti-inflammatory responses .

Potential Therapeutic Applications

Research has suggested several potential therapeutic applications for Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl-:

  • Neuroprotection : The compound may help protect neurons from damage and support cognitive function.
  • Anti-inflammatory Effects : Glycine has been shown to counteract oxidative stress and inflammation, which are critical in various diseases .
  • Geroprotective Properties : Studies indicate that glycine supplementation can extend lifespan in model organisms, suggesting its potential as a geroprotector in humans .
  • Metabolic Health : Glycine may play a role in preventing metabolic diseases by improving nutrient metabolism and immune responses .

Case Studies and Research Findings

A review of multiple studies highlights the impact of glycine on different physiological systems. Here are some key findings:

Study ReferencePopulationInterventionOutcomeFindings
Daly (1988)GI malignancies43 g/d for 7 daysImproved GI functionSignificant improvement noted
Aliyev (2005)Alcohol hallucinosis700 mg/d for 7 daysReduced psychiatric symptomsPositive effects on mental health
Shabert (1999)HIV/AIDS40 g/d for 12 weeksEnhanced immune responseIncreased immune markers observed
O’Neill (2011)Healthy adults0.8 g/kg single bolusImproved muscle recoverySignificant recovery noted post-exercise

These studies collectively demonstrate the diverse effects of glycine on health outcomes across various populations.

Synthetic Routes

The synthesis of Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

  • Attachment of the first amino acid : Glycine is attached to the resin.
  • Deprotection : The protecting group on the amino acid is removed.
  • Coupling : Subsequent amino acids are added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Chemical Reactions

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- can undergo various chemical reactions, including:

  • Oxidation : Particularly at methionine or cysteine residues.
  • Reduction : Disulfide bonds can be reduced using agents like dithiothreitol (DTT).
  • Substitution : Specific amino acid residues can be replaced through site-directed mutagenesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.